Cloruro de 1-etil-3-metilimidazolio

Descripción general

Descripción

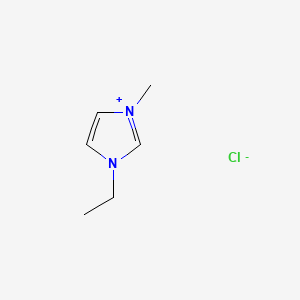

1-Ethyl-3-methylimidazolium chloride (EMIM-Cl) is an ionic liquid (IL) composed of an ethyl-methyl imidazolium cation and a chloride anion. It is one of the most widely studied ILs due to its wide range of applications in various fields, such as catalysis, electrochemistry, and biochemistry.

Aplicaciones Científicas De Investigación

Electrónica Orgánica

Cloruro de EMIM: se ha estudiado por sus efectos en las características materiales y eléctricas de las películas delgadas de asfalteno, que son componentes del petróleo crudo. Cuando se usa como dopante, el Cloruro de EMIM puede mejorar la rugosidad superficial y la conductividad eléctrica de estas películas, haciéndolas aptas para aplicaciones de electrónica orgánica como los transistores de efecto de campo orgánico (OFET) .

Fusión de Vesículas Lipídicas

En el campo de la bioquímica, se ha observado que el Cloruro de EMIM influye en la fusión de vesículas lipídicas. Esto es particularmente relevante en la transfección génica y la preparación de muestras para estudios de microscopía electrónica (ME). A altas concentraciones, el Cloruro de EMIM puede inducir la fusión de vesículas, que es un proceso crítico para los eventos de fusión de membranas en las células .

Electrólitos en Almacenamiento de Energía

Cloruro de EMIM: exhibe propiedades como alta estabilidad térmica y conductividad iónica, lo que lo convierte en un excelente candidato para su uso como electrolitos en baterías de iones de litio/sodio y células solares sensibilizadas con colorante. Su naturaleza iónica única contribuye a la eficiencia y estabilidad de estos sistemas de almacenamiento de energía .

Síntesis y Catálisis

Este líquido iónico sirve como solvente y catalizador para la despolimerización de la lignina de madera de roble, que es un proceso relevante para la producción de biocombustibles y otras bioquímicas. También actúa como material de partida para la preparación de sales fundidas utilizadas en estudios electroquímicos .

Síntesis Orgánica

En química orgánica, el Cloruro de EMIM se utiliza como solvente en la reacción de Diels-Alder, que es una reacción clave para la síntesis de compuestos orgánicos complejos. Su capacidad para disolver reactivos y controlar los entornos de reacción lo hace valioso para esta y otras aplicaciones de síntesis .

Estudios de Electrodeposición

Cloruro de EMIM: participa en la preparación de varias sales fundidas que son útiles en estudios de electrodeposición. Estos estudios son esenciales para desarrollar nuevos materiales para la electrónica y recubrimientos con propiedades mejoradas .

Mecanismo De Acción

Target of Action

1-Ethyl-3-methylimidazolium chloride, also known as [EMIM]Cl, is an organic salt and a room-temperature ionic liquid (RTIL) . It is primarily used as a solvent in various organic reactions . It can also act as a precursor for imidazolium-based ionic liquids, used in catalytic reactions and polymer synthesis . Furthermore, it can serve as a chelating and adsorbing agent for metal ions, as well as an inhibitor in enzymatic catalysis .

Mode of Action

The mode of action of 1-Ethyl-3-methylimidazolium chloride is primarily through its role as a solvent. Its unique properties, such as low vapor pressures, high thermal stabilities, and ionic conductivities, make it an effective medium for various organic reactions . For instance, it is used as a solvent in the Diels−Alder Reaction .

Biochemical Pathways

It can also affect the rate of reactions and the formation of products .

Result of Action

The primary result of the action of 1-Ethyl-3-methylimidazolium chloride is to facilitate organic reactions. By providing a suitable medium for these reactions, it can help increase the efficiency and yield of the reactions . In addition, it can also influence the structure and properties of the resulting products .

Action Environment

The action of 1-Ethyl-3-methylimidazolium chloride can be influenced by various environmental factors. For instance, its effectiveness as a solvent can be affected by temperature and pressure . It is also hygroscopic and sensitive to strong oxidizing agents . Therefore, it should be stored in a cool, dry, and well-ventilated place, away from fire and high temperatures .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-Ethyl-3-methylimidazolium chloride plays a significant role in biochemical reactions due to its ability to dissolve a wide range of biomolecules. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been used in the preparation of aluminum chloride-1-ethyl-3-methylimidazolium chloride and zinc chloride-1-ethyl-3-methylimidazolium chloride, which are useful in electrodeposition studies . The nature of these interactions often involves the stabilization of enzyme structures and the enhancement of catalytic activities.

Cellular Effects

1-Ethyl-3-methylimidazolium chloride has been shown to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that exposure to 1-ethyl-3-methylimidazolium chloride can lead to changes in cell mass production and lipid accumulation . Additionally, it has been observed to decrease the thermal stability of lysozyme and significantly accelerate amyloid fibrillization in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of 1-Ethyl-3-methylimidazolium chloride involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, it enhances the dissociation of the Li+ cation from the loosely bound Li±–BOB− and facilitates the transport of ions via the ion hopping mechanism . These interactions can result in changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3-methylimidazolium chloride can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that electrochemical double-layer capacitors (EDLCs) using 1-Ethyl-3-methylimidazolium chloride-based gel polymer electrolyte exhibit a single-electrode specific capacitance of 4.92 F g−1 with 65% retention over 1000 cycles . This indicates its potential durability and stability in laboratory applications.

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-methylimidazolium chloride vary with different dosages in animal models. At lower concentrations, it may enhance certain cellular functions, while at higher doses, it can exhibit toxic or adverse effects. For instance, it has been found to decrease the thermal stability of lysozyme and accelerate amyloid fibrillization in a dose-dependent manner . These findings highlight the importance of dosage in determining the compound’s effects.

Metabolic Pathways

1-Ethyl-3-methylimidazolium chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to stimulate the production of acetyl-CoA and non-proteinogenic amino acids, which are key precursors to numerous secondary metabolites . These interactions play a crucial role in the compound’s metabolic effects.

Transport and Distribution

The transport and distribution of 1-Ethyl-3-methylimidazolium chloride within cells and tissues involve various transporters and binding proteins. It is known to affect its localization and accumulation within specific cellular compartments. Equilibrium molecular dynamics simulations have shown that 1-Ethyl-3-methylimidazolium chloride exhibits self-diffusion coefficients, shear viscosity, and electrical conductivity at different temperatures . These properties influence its transport and distribution within biological systems.

Subcellular Localization

1-Ethyl-3-methylimidazolium chloride’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s ability to dissolve cellulose and other biomolecules suggests its potential localization within cellular structures involved in these processes . Understanding its subcellular localization is essential for elucidating its biochemical effects.

Propiedades

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQZYMYBQZGEEY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041180 | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65039-09-0 | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65039-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065039090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1-methyl-1H-Imidazolium chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH90AQ1E93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(3-Acetylanilino)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1222228.png)

![1-(4-Methyl-3-nitrophenyl)-3-[(4-methylphenyl)methyl]thiourea](/img/structure/B1222230.png)

![2-[(3,5-Dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1222231.png)

![(7-Chloro-1,3a-diaza-4,9-dithia-4H-benzo[f]indene-6-carboxylic acid 2-methyl-8-quinolyl)4,4-dioxide](/img/structure/B1222238.png)

![(Furan-2-yl)[4-(3-phenylallyl)piperazin-1-yl]methanone](/img/structure/B1222242.png)